molecular formula C20H19ClN2O3 B11360254 2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

Cat. No.: B11360254
M. Wt: 370.8 g/mol
InChI Key: LMUCCQOPFUSPLF-UHFFFAOYSA-N
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Description

2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a piperidine ring, which is further substituted with a 3-chloro-4-methoxybenzoyl group

Preparation Methods

The synthesis of 2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced by the reaction of the benzoxazole derivative with piperidine in the presence of a suitable catalyst.

    Substitution with 3-Chloro-4-methoxybenzoyl Group: The final step involves the acylation of the piperidine-substituted benzoxazole with 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole can be compared with other similar compounds, such as:

    Benzimidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities, including anticancer and antimicrobial properties.

    Isoxazole Derivatives: Isoxazole compounds are known for their analgesic, anticonvulsant, and antipsychotic activities.

    Triazine Derivatives: Triazine compounds are used in various applications, including as herbicides and antimicrobial agents.

Properties

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(3-chloro-4-methoxyphenyl)methanone

InChI

InChI=1S/C20H19ClN2O3/c1-25-17-7-6-14(12-15(17)21)20(24)23-10-8-13(9-11-23)19-22-16-4-2-3-5-18(16)26-19/h2-7,12-13H,8-11H2,1H3

InChI Key

LMUCCQOPFUSPLF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3)Cl

Origin of Product

United States

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